molecular formula C22H26N2O4 B249981 N-[4-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[4-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No. B249981
M. Wt: 382.5 g/mol
InChI Key: UWTDLTSTNYVINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as IBFMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-[4-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in cancer growth and inflammation. For example, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-[4-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to have various biochemical and physiological effects in animal models. For example, it has been shown to reduce the levels of certain pro-inflammatory cytokines, such as TNF-alpha and IL-6, in the blood of mice. It has also been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide in lab experiments is that it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.

Future Directions

There are several future directions for research on N-[4-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. One area of interest is the development of more potent and selective inhibitors of CK2, which could have potential applications in cancer therapy. Another area of interest is the investigation of N-[4-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide's potential as an anti-inflammatory agent in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide and its potential applications in various fields.

Synthesis Methods

N-[4-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide can be synthesized using a multi-step process involving the reaction of 4-aminophenyl-4-(tetrahydro-2-furanylmethoxy)benzamide with isobutyryl chloride in the presence of a suitable base. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-[4-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been the subject of scientific research due to its potential applications in various fields. For example, it has been studied as a potential anti-cancer agent due to its ability to inhibit the growth and proliferation of cancer cells. It has also been investigated as a potential anti-inflammatory agent due to its ability to reduce inflammation in animal models.

properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-[4-(2-methylpropanoylamino)phenyl]-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C22H26N2O4/c1-15(2)21(25)23-17-7-9-18(10-8-17)24-22(26)16-5-11-19(12-6-16)28-14-20-4-3-13-27-20/h5-12,15,20H,3-4,13-14H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

UWTDLTSTNYVINW-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origin of Product

United States

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